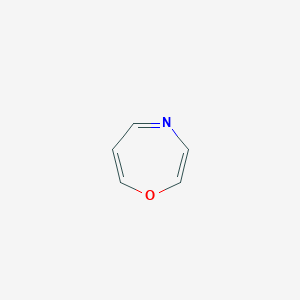

1,4-Oxazepine

描述

Structure

3D Structure

属性

CAS 编号 |

292-10-4 |

|---|---|

分子式 |

C5H5NO |

分子量 |

95.10 g/mol |

IUPAC 名称 |

1,4-oxazepine |

InChI |

InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H |

InChI 键 |

WXLCDTBTIVJDCE-UHFFFAOYSA-N |

规范 SMILES |

C1=COC=CN=C1 |

产品来源 |

United States |

Foundational & Exploratory

The 1,4-Oxazepine Ring System: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties of the 1,4-oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document covers the synthesis, reactivity, and spectroscopic properties of 1,4-oxazepines, with a focus on providing practical data and experimental insights for professionals in the field of drug discovery and development.

Physicochemical Properties

The physicochemical properties of the parent this compound ring are not extensively documented in the literature. However, data for related derivatives, particularly the fused dibenzo[b,f][1][2]oxazepine system, and computed values for the parent structure provide valuable insights. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO | PubChem |

| Molecular Weight | 95.10 g/mol | PubChem |

| XLogP3-AA | -0.2 | PubChem (Computed)[3] |

| Topological Polar Surface Area (TPSA) | 21.6 Ų | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

| pKa (most basic) | Not available | |

| Solubility | Poorly water-soluble (qualitative) | Inferred from derivatives[4][5] |

Table 1: Physicochemical Properties of the Parent this compound.

For the well-studied dibenzo[b,f][1][2]oxazepine, also known as CR gas, more extensive experimental data is available.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| Melting Point | 73 °C | PubChem[1] |

| logP (octanol/water) | 2.6 - 3.01 (estimated) | PubChem[1], Smolecule[6] |

| Physical Description | Pale yellow crystalline solid with a pepper-like odor. | PubChem[1] |

| Solubility | Highly soluble in dichloromethane (B109758) and chloroform. | Isomerlab[7] |

Table 2: Physicochemical Properties of Dibenzo[b,f][1][2]oxazepine.

Structural Properties and Reactivity

The this compound ring is a non-aromatic, seven-membered heterocycle. X-ray crystallographic studies on dibenzo[b,f][1][2]oxazepine derivatives, such as loxapine (B1675254) and amoxapine, reveal that the central oxazepine ring adopts a folded, boat-like conformation.[8] The dihedral angle between the two benzene (B151609) rings is significant, giving the molecule a butterfly-like shape.[9] This conformational flexibility is a key feature of the this compound core and influences its interaction with biological targets.

The reactivity of the this compound ring system is largely dictated by the presence of the nitrogen and oxygen heteroatoms and the degree of unsaturation. The nitrogen atom can act as a nucleophile and a base, while the oxygen atom influences the ring's conformation and electronic properties. The double bonds in unsaturated derivatives are susceptible to addition reactions.

Synthesis of the this compound Core

A variety of synthetic strategies have been developed to construct the this compound ring system, with most methods focusing on the synthesis of benzo-fused derivatives due to their pharmacological importance.[10]

Tandem C-N Coupling/C-H Carbonylation

A notable method for the synthesis of benzo-1,4-oxazepine derivatives involves a tandem transformation of C-N coupling and C-H carbonylation.[11] This approach utilizes a copper-catalyzed reaction between phenylamines and vinyl halides under a carbon dioxide atmosphere.

References

- 1. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H5NO | CID 17860191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Buy Dibenz[b,f][1,4]oxazepine | 257-07-8 [smolecule.com]

- 7. Dibenz[b,f][1,4]oxazepine , CAS: 257-07-8 [isomerlab.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1,4-Oxazepine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Diverse Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. The versatility of this chemical backbone allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1] One of the key mechanisms identified is the inhibition of the PI3K-AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6f | Leukemia K-562 | Not Specified | [1] |

| Compound 10 | Leukemia K-562 | Not Specified | [1] |

| Compound 11e | Leukemia K-562 | Not Specified | [1] |

| Compound 11f | Leukemia K-562 | Not Specified | [1] |

| Compound 6f | Breast T-47D | Not Specified | [1] |

| Compound 10 | Breast T-47D | Not Specified | [1] |

| Compound 11e | Breast T-47D | Not Specified | [1] |

| Compound 11f | Breast T-47D | Not Specified | [1] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepine | SW620 (colorectal) | 0.86 | [2] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepine | HCT116 (colorectal) | 0.96 | [2] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepine | CT26 (colorectal) | 1.71 | [2] |

| Coumarin-derived oxazepine (5b) | CaCo-2 (colon) | 39.6 | [3] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial cellular processes.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Activity | Reference |

| Compound 18 | Gram-positive bacteria | Exhibited best antibacterial activity | [4] |

| Compound 20 | Gram-positive bacteria | Exhibited best antibacterial activity | [4] |

| Oxazepine derivatives | Escherichia coli (Gram-negative) | Varied activity | [5] |

| Oxazepine derivatives | Staphylococcus aureus (Gram-positive) | Varied activity | [5] |

Neuropharmacological Activities

The this compound scaffold has been explored for its potential in treating central nervous system (CNS) disorders. Derivatives have been shown to act as selective 5-HT1A receptor agonists, which are implicated in the treatment of anxiety and depression.[6] Furthermore, some derivatives have demonstrated neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases.[6] Anticonvulsant activity has also been reported, with some compounds showing efficacy in preclinical models of epilepsy.[7]

Table 3: Neuropharmacological Activity of this compound Derivatives

| Activity | Compound/Derivative | Quantitative Data | Reference |

| 5-HT1A Receptor Agonism | 1,4-Benzoxazepine derivatives | Nanomolar affinity | [6] |

| Neuroprotection | Piclozotan (SUN N4057) | Remarkable neuroprotective activity in a t-MCAO model | [6] |

| Anticonvulsant | 10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1]oxazepine (8f) | ED50 = 6.9 mg/kg (MES test) | [7] |

Enzyme Inhibition

Certain this compound derivatives have been identified as potent enzyme inhibitors. For example, some analogs act as inhibitors of human nitric oxide synthases (nNOS and iNOS), enzymes involved in various physiological and pathological processes. Additionally, derivatives have been developed as inhibitors of human monoamine oxidase B (hMAO-B), a target for the treatment of Parkinson's disease.[8]

Table 4: Enzyme Inhibition by this compound Derivatives

| Target Enzyme | Compound ID | Inhibition Data (Ki, IC50, etc.) | Reference |

| nNOS | 3-imino-1,4-oxazepane analogs | Significant inhibition and selectivity over iNOS | |

| hMAO-B | ZM24 | Not Specified | [8] |

| hMAO-B | ZM26 | Not Specified | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound scaffolds.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Receptor Binding Assay

Principle: This assay measures the affinity of a ligand (in this case, a this compound derivative) for a specific receptor. It typically involves a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative in a suitable binding buffer.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced. A common method involves the Griess reaction, which detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the NOS enzyme (e.g., purified nNOS or iNOS), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a control without any inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a defined period.

-

Griess Reaction: Stop the enzymatic reaction and add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a purple azo dye.

-

Absorbance Measurement: Measure the absorbance of the purple product at approximately 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of inhibition for each concentration of the this compound derivative. The IC50 value can then be calculated.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PI3K-AKT Signaling Pathway Inhibition

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the PI3K-AKT signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K-AKT signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening this compound derivatives for their anticancer activity.

Caption: A typical workflow for the screening and evaluation of this compound derivatives as anticancer agents.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, make this heterocyclic system a focal point for ongoing research in medicinal chemistry. This guide has provided a snapshot of the current knowledge, highlighting the quantitative aspects of their biological activity, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective drugs based on the this compound core.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1,4-Oxazepine Derivatives: A Technical Guide to Their Potential as Central Nervous System Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-oxazepine derivatives, a class of heterocyclic compounds showing significant promise as therapeutic agents for a range of central nervous system (CNS) disorders. The unique structural features of the this compound scaffold have made it a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities, including anticonvulsant, antipsychotic, and anxiolytic properties. This document details their pharmacological activities with quantitative data, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency and selectivity for different CNS targets.

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 8f (10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine) | Maximal Electroshock (MES) | 6.9 | 9.5 | [3] |

| 1a (6-amino-1,4-oxazepane-3,5-dione) | MES & PTZ | Moderately Active | Not Reported | [4] |

| 1b (N-methyl-6-amino-1,4-oxazepane-3,5-dione) | MES & PTZ | Moderately Active | Not Reported | [4] |

| 1e (N-n-butyl-6-amino-1,4-oxazepane-3,5-dione) | MES & PTZ | Moderately Active | Not Reported | [4] |

Table 2: Binding Affinities of this compound Derivatives for CNS Receptors

| Compound Class | Target Receptor | Derivative Substituents | Binding Affinity (Kᵢ, nM) |

| 2,4-disubstituted 1,4-oxazepanes | Dopamine D4 | R1=H, R2=4-chlorobenzyl | 15 |

| R1=Methyl, R2=4-chlorobenzyl | 8 | ||

| R1=Ethyl, R2=4-chlorobenzyl | 25 | ||

| R1=H, R2=4-fluorobenzyl | 22 | ||

| R1=H, R2=3,4-dichlorobenzyl | 12 | ||

| 1,4-Benzoxazepine derivatives | Serotonin 5-HT1A | - | ( nanomolar affinity) |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the screening and evaluation of novel this compound derivatives.

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5][6]

-

Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).

-

Apparatus: An electroconvulsiometer with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle to the animals at a specific dose and route (e.g., intraperitoneal or oral).

-

After a predetermined time interval (time to peak effect), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

-

-

Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀) can be determined by testing a range of doses.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[1][7]

-

Animals: Male albino mice (18-25 g).

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

After a specified pretreatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

-

Immediately after PTZ administration, place the animal in an individual observation chamber.

-

Observe the animal for 30 minutes for the onset and duration of seizures. The endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

-

-

Data Analysis: The number of animals protected from clonic seizures is recorded, and the percentage of protection is calculated.

Rotarod Test for Neurotoxicity

This test assesses the potential for a compound to cause motor impairment, a common side effect of CNS-active drugs.[8][9][10]

-

Animals: Male mice (20-30 g).

-

Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.

-

Procedure:

-

Train the mice to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days.

-

On the test day, administer the test compound or vehicle.

-

At the time of peak effect, place the animal on the rotarod, which is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

-

Record the time the animal remains on the rod (latency to fall). A trial is typically ended if the animal falls off or remains on the rod for a maximum set time (e.g., 5 minutes).

-

-

Data Analysis: A statistically significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the CNS activity of this compound derivatives and a typical experimental workflow for their evaluation.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 9. MPD: JaxCC1: project protocol [phenome.jax.org]

- 10. Rotarod-Test for Mice [protocols.io]

The Antimicrobial and Antifungal Potential of 1,4-Oxazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel chemical scaffolds with potent antimicrobial and antifungal properties. Among these, the 1,4-oxazepine nucleus, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a promising framework for the development of new therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of the evaluation workflow.

Quantitative Antimicrobial and Antifungal Activity

Numerous studies have synthesized and evaluated a variety of this compound derivatives, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The data presented below summarizes the key findings from these investigations, offering a comparative look at the efficacy of different structural modifications.

Table 1: Antibacterial Activity of Annulated this compound Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 9/10 (mixture) | Bacillus subtilis | 6.25 |

| 12 | Pseudomonas fluorescens | 12.5 |

| 13 (cis) | Staphylococcus aureus | Moderate Activity |

| Escherichia coli | Moderate Activity | |

| 14 (trans) | Bacillus subtilis | Better Activity than cis-isomer |

| 18 | Gram-positive bacteria | High Activity |

| 20 | Gram-positive bacteria | High Activity |

Data sourced from a study on annulated 7-membered oxazepine and 8-membered oxazocine derivatives. The study highlights that the stereochemistry of the compounds significantly influences their antibacterial activity.[1][2]

Table 2: Antibacterial Activity of Naphthalene-Linked 1,3-Oxazepine Derivatives

| Compound | Test Organism | IC50 in µg/mL |

| 2c | Escherichia coli | 55.37 |

| Staphylococcus aureus | 88.24 | |

| 2d | Escherichia coli | 142.83 |

| Staphylococcus aureus | 117.43 | |

| 2e | Escherichia coli | 162.01 |

| Staphylococcus aureus | 144.17 |

These findings suggest that the presence of electron-withdrawing groups on the compounds decreased their antibacterial potential.[3]

Table 3: Antifungal Activity of Sordarin Oxazepine Derivatives

| Compound Class | Test Organisms | Activity Spectrum |

| Sordarin Oxazepine Derivatives | Candida albicans, Candida glabrata, Cryptococcus neoformans | Potent Antifungal Activity |

The synthesis of these novel derivatives involved a key step of regioselective oxidation of an unprotected triol followed by double reductive amination.[4]

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of this compound derivatives employs a range of standard and specialized microbiological assays. The following protocols are synthesized from methodologies reported in the literature.

General Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial activity of chemical compounds.[5]

a. Culture Preparation:

-

A pure culture of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Nutrient Broth).

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

b. Inoculation:

-

A sterile cotton swab is dipped into the standardized bacterial suspension.

-

The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

c. Disk Application:

-

Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the synthesized oxazepine derivative dissolved in a suitable solvent (e.g., DMSO).[5]

-

The impregnated disks are placed on the surface of the inoculated agar plate.

-

A control disk impregnated with the solvent alone is also placed on the plate.

d. Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Compound Dilutions:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

b. Inoculation:

-

Each well is inoculated with a standardized suspension of the test microorganism (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL).

c. Incubation:

-

The microtiter plate is incubated at 37°C for 18-24 hours.

d. Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Test

This method is commonly used to evaluate the efficacy of compounds against filamentous fungi.[6][7]

a. Preparation of Media:

-

Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

While the agar is still molten, the test compound is added at various concentrations. The agar is then poured into Petri plates.

b. Inoculation:

-

A small disk of mycelial growth from a fresh culture of the test fungus (e.g., Aspergillus niger, Candida albicans) is placed in the center of the agar plate containing the test compound.

c. Incubation:

-

The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

d. Measurement:

-

The diameter of the fungal colony in each plate is measured.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

-

The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined from a dose-response curve.[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of novel this compound derivatives.

References

- 1. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Sordarin oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

The Multifaceted Mechanisms of 1,4-Oxazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. While the parent structure itself is not the primary pharmacophore, its derivatives have demonstrated a wide spectrum of activities, from potent sensory irritants to promising therapeutics for metabolic and oncological diseases. This technical guide provides an in-depth exploration of the distinct mechanisms of action for three prominent classes of this compound derivatives, presenting a comparative overview of their signaling pathways, experimental validation, and quantitative pharmacological data.

Dibenz[b,f][1][2]oxazepine: A Potent Agonist of the TRPA1 Channel

Dibenz[b,f][1][2]oxazepine, commonly known as CR gas, is a potent lachrymatory agent. Its primary mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in nociception and inflammation.[3][4][5]

Mechanism of Action and Signaling Pathway

TRPA1 is a non-selective cation channel highly expressed in sensory neurons.[6] Activation of TRPA1 by agonists like Dibenz[b,f][1][2]oxazepine leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the sensation of pain, irritation, and inflammation.[6] While some TRPA1 agonists act by covalently modifying cysteine residues in the channel protein, non-electrophilic agonists are also known to activate the channel through a reversible ligand-receptor interaction.[7]

Quantitative Data

The potency of Dibenz[b,f][1][2]oxazepine and its analogues as TRPA1 agonists is significant, with EC50 values reported in the nanomolar to low micromolar range.[4][5]

| Compound | Agonist Activity | EC50 Value | Reference |

| Dibenz[b,f][1][2]oxazepine (CR) | TRPA1 Agonist | 0.1 nM - 1 µM | [4][5] |

Experimental Protocols

Calcium Mobilization Assay for TRPA1 Agonist Screening

This assay is a common method for identifying and characterizing TRPA1 agonists by measuring the increase in intracellular calcium upon channel activation.

-

Cell Culture: HEK293 cells stably expressing human TRPA1 (HEK293/TRPA1) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds, including Dibenz[b,f][1][2]oxazepine, are added to the wells at various concentrations. A known TRPA1 agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPA1 channel.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of fluorescence intensity versus compound concentration.[8]

References

- 1. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Modeling and Docking Studies of 1,4-Oxazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 1,4-oxazepine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the computational approaches used to investigate the therapeutic potential of this important class of heterocyclic compounds. This document outlines the methodologies for key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anxiolytic properties.[1][2][3] In silico modeling and molecular docking have emerged as indispensable tools in the rational design and development of novel this compound-based therapeutic agents. These computational techniques allow for the prediction of binding affinities, the elucidation of binding modes at the molecular level, and the identification of key interactions between the ligands and their biological targets.

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize the quantitative data from various in silico and in vitro studies on this compound derivatives, providing a comparative analysis of their therapeutic potential.

Table 1: Molecular Docking Scores of this compound Derivatives against Various Therapeutic Targets

| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Bis-Oxazepine Derivative 6b | Progesterone Receptor | - | -9.58 | [4] |

| Bis-Oxazepine Derivative 7a | Progesterone Receptor | - | -9.28 | [4] |

| Bis-Oxazepine Derivative 7c | Progesterone Receptor | - | -9.11 | [4] |

| Oxazepine Derivative 7d | Cyclooxygenase-2 (COX-2) | 3LN1 | -109.2 | |

| Oxazepine Derivative 8h | Cyclooxygenase-2 (COX-2) | 3LN1 | -102.6 | |

| Valdecoxib (Standard) | Cyclooxygenase-2 (COX-2) | 3LN1 | -91.8 | |

| Celecoxib (Standard) | Cyclooxygenase-2 (COX-2) | 3LN1 | -102.1 | |

| Oxazepine Derivative A2 | Androgen Receptor | 1E3G | - | [5] |

| Oxazepine Derivative B2 | Androgen Receptor | 1E3G | - | [5] |

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 1-[2-(2,3-dihydro-1H-indol-3-yl)-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl]thiourea (2b) | HCT116 (Human Colon Cancer) | SRB Assay | Low | [6] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine | SW620 (Colorectal Adenocarcinoma) | MTT Assay | 0.86 | [8] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine | HCT116 (Human Colon Cancer) | MTT Assay | 0.96 | [8] |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine | CT26 (Murine Colon Carcinoma) | MTT Assay | 1.71 | [8] |

Table 3: In Vitro Antibacterial Activity of this compound Derivatives

| Derivative | Bacterial Strain | Method | Activity | Reference |

| F8 | Staphylococcus aureus (Gram-positive) | Cup Plate Agar (B569324) Diffusion | Potent | [9] |

| F8 | Escherichia coli (Gram-negative) | Cup Plate Agar Diffusion | Potent | [9] |

| F9 | Staphylococcus aureus (Gram-positive) | Cup Plate Agar Diffusion | Potent | [9] |

| F9 | Escherichia coli (Gram-negative) | Cup Plate Agar Diffusion | Potent | [9] |

| F10 | Staphylococcus aureus (Gram-positive) | Cup Plate Agar Diffusion | Potent | [9] |

| F10 | Escherichia coli (Gram-negative) | Cup Plate Agar Diffusion | Potent | [9] |

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in the studies of this compound derivatives.

In Silico Modeling and Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound derivatives with their biological targets.

1. Ligand Preparation:

- The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemSketch.

- The structures are then converted to 3D format (.pdb) using a molecular modeling program like Avogadro.

- Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

2. Protein Preparation:

- The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

- All water molecules and co-crystallized ligands are removed from the protein structure.

- Hydrogen atoms are added to the protein, and charges are assigned.

- The protein structure is energy minimized to relieve any steric clashes.

3. Molecular Docking:

- Molecular docking simulations are performed using software such as iGEMDOCK or AutoDock.

- The active site of the protein is defined based on the co-crystallized ligand or through literature-based identification of key active site residues.

- The prepared ligands are docked into the defined active site of the protein.

- The docking algorithm generates multiple binding poses for each ligand.

4. Analysis of Results:

- The binding poses are ranked based on their docking scores or binding energies.

- The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like Discovery Studio Visualizer.

- The results are compared with standard inhibitors or known active compounds.

In Vitro Assays

1. MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.

-

MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan (B1609692) crystals. The plate is allowed to stand overnight in the incubator.

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To determine the cytotoxicity of this compound derivatives based on the measurement of cellular protein content.

-

Cell Plating and Treatment: Adherent cells are seeded in a 96-well plate and treated with the test compounds for a specified incubation period.

-

Cell Fixation: The cell monolayers are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.

-

Washing: The excess dye is removed by washing four times with 1% (v/v) acetic acid.

-

Solubilization and Measurement: The protein-bound dye is dissolved in 200 µL of 10 mM Tris base solution, and the optical density (OD) is measured at 510 nm.[7][11][12]

3. Wound Healing (Scratch) Assay for Cell Migration

Objective: To evaluate the effect of this compound derivatives on cancer cell migration.

-

Cell Monolayer Formation: Cells are grown to confluence in a 6-well plate.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compound. Images of the wound are captured at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points.[13][14][15]

4. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To determine the antibacterial activity of this compound derivatives.

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and spread evenly onto the surface of an agar plate.

-

Well Creation: Wells of a specific diameter are cut into the agar.

-

Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antibacterial activity.[5][16][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of this compound derivatives.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Caption: A generalized workflow for the in silico modeling and docking of this compound derivatives.

Caption: The synergistic relationship between in silico modeling and experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics | PLOS One [journals.plos.org]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Wound healing assay | Abcam [abcam.com]

- 15. Wound healing assay - Wikipedia [en.wikipedia.org]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 1,4-Oxazepines

Introduction

Substituted 1,4-oxazepines are a class of seven-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique structural framework serves as a scaffold for designing molecules with a wide array of biological activities, including potential uses as anticancer, anticonvulsant, and antipsychotic agents.[1][2] The physicochemical properties of these compounds, such as their acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted 1,4-oxazepines, detailing experimental protocols for their determination and presenting available data for a series of derivatives.

Synthesis and Characterization of 1,4-Oxazepine Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through cycloaddition reactions. A prevalent method involves the [5+2] cycloaddition of an imine (Schiff base) with a cyclic anhydride (B1165640), such as maleic or phthalic anhydride.[3][4] This approach allows for significant diversity in the final structure by varying the substituents on both the imine and the anhydride precursors.

General Synthetic Workflow

The synthesis typically follows a two-step process: the formation of a Schiff base via condensation, followed by a cycloaddition reaction to form the oxazepine ring.

Caption: General workflow for the synthesis of substituted 1,4-oxazepines.

Experimental Protocols: Synthesis and Characterization

1. General Procedure for Synthesis of Schiff Bases (Imines) [3] A mixture of an aromatic primary amine (0.01 mol) and a para-substituted benzaldehyde (B42025) (0.01 mol) is dissolved in absolute ethanol (50 mL) in a 100 mL round-bottom flask. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is stirred and refluxed for approximately 2-3 hours. After cooling to room temperature, the resulting solid product is filtered, washed with cold ethanol, and recrystallized to yield the pure Schiff base.

2. General Procedure for Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition [2] In a dry 100 mL round-bottom flask equipped with a condenser, an equimolar mixture (0.001 mol) of a Schiff base and a cyclic anhydride (e.g., 2-O-Acetylmalic Anhydride) is dissolved in anhydrous benzene (30 mL). The mixture is refluxed for 4 hours. The reaction is then cooled in an ice bath. The precipitated product is collected by filtration, washed with distilled water, dried, and recrystallized from a suitable solvent like benzene or ethanol.

3. Characterization Workflow The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Caption: Standard workflow for the characterization of synthesized 1,4-oxazepines.

Quantitative Data for Synthesized Derivatives

The following tables summarize key quantitative data for a series of synthesized benzimidazole (B57391) fused-1,4-oxazepines and other derivatives as reported in the literature.

Table 1: Physicochemical Properties of Benzimidazole Fused-1,4-Oxazepine Derivatives [5]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 10a | C₁₉H₂₁N₃O | 85 | 165–167 |

| 10b | C₁₉H₂₀BrN₃O | 82 | 170–172 |

| 10c | C₁₉H₂₀ClN₃O | 84 | 168–170 |

| 10d | C₁₉H₂₀ClN₃O | 80 | 172–174 |

| 10e | C₁₉H₂₀N₄O₃ | 86 | 180–182 |

Table 2: Spectroscopic Data for Selected this compound Derivatives [6][7]

| Compound ID | Key FT-IR Peaks (cm⁻¹) | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2g | - | 8.04-6.57 (aromatic, vinyl H), 2.40 (s, 3H, CH₃) | 164.2, 163.4, 151.0, 142.2, 140.7, 139.8, 130.6, 130.4, 129.5, 128.5, 128.4, 128.0, 127.5, 126.2, 125.6, 120.8, 105.3, 21.4 |

| 2u | - | 8.02-6.56 (aromatic, vinyl H) | 163.4, 162.7, 150.8, 141.9, 138.1, 136.6, 133.2, 130.5, 128.8, 128.8, 128.6, 128.5, 128.3, 126.2, 125.8, 120.8, 105.6 |

| 7a | 3273 (O-H), 1714 (C=O lactone), 1667 (C=O lactam) | 9.71 (s, 2H, OH), 8.52 (s, 2H, N-CH), 7.36-6.92 (m, aromatic H), 3.98 (s, 2H, CH₂) | 169.11 (C=O lactone), 167.98 (C=O lactam), 114.64 (C-N oxazepine), 40.59 (CH₂) |

Determination of Core Physicochemical Properties

Accurate determination of pKa, logP, and solubility is fundamental for drug development. The following sections detail standard experimental protocols applicable to substituted 1,4-oxazepines.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

Experimental Protocol: Potentiometric Titration [8][9]

-

Preparation: A precise amount of the this compound derivative is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 10⁻⁵ M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, known increments.

-

Measurement: The pH of the solution is measured using a calibrated combined pH electrode after each addition of titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the second-derivative method.[8]

Experimental Protocol: UV-Visible Spectroscopy [10]

-

Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared. A stock solution of the this compound derivative is made in a suitable solvent.

-

Measurement: The stock solution is diluted into each buffer solution to a constant final concentration. The UV-Vis absorption spectrum for each solution is recorded.

-

Data Analysis: A wavelength where the absorbance changes significantly between the protonated and deprotonated forms is identified. The absorbance at this wavelength is plotted against the pH. The resulting sigmoid curve has an inflection point where pH = pKa.[10]

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method [11][12]

-

Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are combined in a flask and pre-saturated by shaking for 24 hours.

-

Partitioning: A known amount of the this compound derivative is dissolved in the aqueous or organic phase. The biphasic mixture is then shaken vigorously in a temperature-controlled shaker (e.g., 37 °C) until equilibrium is reached (typically several hours).[13]

-

Phase Separation: The mixture is allowed to stand until the two phases completely separate. Centrifugation can be used to expedite this process.

-

Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Assay [13][14]

-

Preparation: An excess amount of the solid this compound derivative is added to a vial containing a known volume of a pharmaceutically relevant aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled incubator (e.g., 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[14]

-

Separation: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or LC-MS/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

- 1. Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]

- 2. ijnc.ir [ijnc.ir]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. who.int [who.int]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Elusive 1,4-Oxazepine Core in Nature: A Technical Guide to Its Synthesis, Characterization, and Biological Significance

Introduction

The 1,4-oxazepine moiety, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, represents a fascinating yet enigmatic scaffold in the realm of bioactive molecules. While many heterocyclic cores are abundant in natural products, extensive literature reviews reveal that the this compound ring is exceptionally rare, if not entirely absent, in currently identified natural compounds. However, this scarcity in nature is juxtaposed with a significant interest from the medicinal and synthetic chemistry communities. Aryl-fused 1,4-oxazepines, in particular, are recognized as structural components in a variety of synthetically derived compounds with diverse biological activities, including applications as psychoneurotic, antihistaminic, and analgesic agents.[1] This technical guide provides an in-depth overview of the this compound core, focusing on its synthesis, the detailed characterization of its derivatives, and its established importance in medicinal chemistry, thereby serving as a valuable resource for researchers and professionals in drug discovery and development.

Synthetic Approaches to the this compound Scaffold

The construction of the this compound ring system is primarily a domain of synthetic organic chemistry. Various strategies have been developed, often focusing on the creation of fused bicyclic or tricyclic systems, such as benzo[e][1]oxazepin-5-ones. A prevalent and effective method involves a tandem transformation of C-N coupling and C-H carbonylation.

General Experimental Protocol: Tandem C-N Coupling/C-H Carbonylation

This procedure describes the synthesis of 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one.

Materials:

-

Phenylamine (1a)

-

(1-Chloro-vinyl)-benzene (2a)

-

Copper(I) iodide (CuI)

-

2-(2-dimethylamino-vinyl)-1H-inden-1-ol (Ligand L1)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Carbon dioxide (CO₂)

Procedure:

-

A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol %), L1 (10 mol %), and Cs₂CO₃ (2 equiv.) is prepared in DMSO (4 mL).

-

The reaction mixture is stirred under a CO₂ atmosphere at 100 °C for 10 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The product is purified using flash column chromatography on silica (B1680970) gel to yield the desired benzo-1,4-oxazepin-5-one derivative.[3]

This synthetic approach is versatile and can be adapted to produce a range of substituted benzo-1,4-oxazepine derivatives with good yields.

Spectroscopic Characterization of this compound Derivatives

The structural elucidation of synthesized this compound derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the molecular structure. For a representative compound, 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one, the following spectral data are characteristic:

-

¹H-NMR (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.43 (br, 1H), 7.08–7.43 (m, 8H), 5.07 (dd, J = 8.0, 5.7 Hz, 1H), 4.08 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.3, 5.6 Hz, 1H).[3]

-

¹³C-NMR (100 MHz, CDCl₃): δ 168.3, 147.7, 139.1, 132.9, 130.3, 128.6, 127.5, 126.6, 117.8, 116.4, 109.1, 77.6, 60.2.[3]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EIMS) is commonly used to determine the molecular weight of the synthesized compounds. For 2-phenyl-2,3-dihydro-1H-benzo[e][1]oxazepin-5-one, the molecular ion peak [M⁺] is observed at m/z 239.

Tabulated Spectroscopic and Yield Data

For clarity and comparative purposes, the yields and key spectroscopic data for a selection of synthesized benzo-1,4-oxazepine derivatives are summarized in the table below.

| Compound | R¹ | R² | Yield (%) | ¹H NMR (δ ppm, key signals) | ¹³C NMR (δ ppm, key signals) | EIMS (m/z) [M⁺] |

| 3a | H | Phenyl | 81 | 5.07 (dd), 4.08 (dd), 3.96 (dd) | 168.3, 147.7, 139.1, 77.6, 60.2 | 239 |

| 3c | H | 4-Chlorophenyl | - | 5.08 (dd), 4.09 (dd), 3.95 (dd) | 168.3, 147.7, 139.3, 77.3, 60.9 | 273 |

| 3d | H | Methyl | - | 4.58 (dd), 3.96 (dd), 1.35 (d) | 168.2, 147.3, 77.1, 53.1, 18.2 | 177.08 |

| 3g | 7-Chloro | 4-Chlorophenyl | - | 5.10 (dd), 4.11 (dd), 3.96 (dd) | 168.2, 147.4, 139.6, 77.5, 60.3 | 307 |

| 3i | 7-Methyl | Phenyl | - | 5.00 (dd), 4.06 (dd), 3.92 (dd) | 168.5, 147.2, 139.4, 77.8, 60.3 | 253 |

Data sourced from a study on the facile synthesis of benzo-1,4-oxazepine derivatives.[3]

Visualizing Synthetic Pathways and Workflows

To better illustrate the processes involved in the synthesis and purification of this compound derivatives, the following diagrams are provided.

Caption: Synthetic pathway for a benzo-1,4-oxazepine derivative.

Caption: General workflow for the purification of this compound derivatives.

Biological Significance and Future Outlook

The significant effort invested in the synthesis of this compound derivatives is driven by their promising biological activities. These synthetic compounds have been investigated for a range of therapeutic applications, including their potential as anticonvulsants, antifungals, and agents targeting the central nervous system. The this compound scaffold serves as a valuable template in drug design, allowing for systematic structural modifications to optimize potency and selectivity for various biological targets.

The apparent absence of the this compound core in natural products is intriguing. It may be that biosynthetic pathways for this particular ring system are not common in nature, or that such compounds are produced under specific conditions or by organisms in underexplored ecological niches. Future advancements in analytical techniques and genomic mining of biosynthetic gene clusters may yet uncover naturally occurring 1,4-oxazepines. Until then, the field will continue to be driven by synthetic innovation, building upon the established biological importance of this unique heterocyclic system.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of New 1,4-Oxazepine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiling of novel 1,4-oxazepine analogues. The document covers key therapeutic areas where these compounds have shown promise, including oncology, neuroprotection, and anticonvulsant activities. It includes detailed experimental protocols for essential assays, a compilation of quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows to support drug discovery and development efforts.

Introduction to 1,4-Oxazepines

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Analogues of this structure have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents. This guide focuses on the methodologies and data related to the anticancer, neuroprotective, and anticonvulsant profiling of new this compound derivatives.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for various this compound analogues across different therapeutic areas.

Table 1: Anticancer Activity of this compound Analogues

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| OBC-1 | Oxazepine-based | Primary human CLL cells | - | [1] |

| OBC-2 | Oxazepine-based | Eμ-TCL1 tumor-bearing mice | - | [1] |

| Compound 1 | Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepine | SW620 | 0.86 | [3] |

| A549 | >10 | [3] | ||

| MCF-7 | >10 | [3] | ||

| HepG2 | >10 | [3] | ||

| HCT116 | 0.96 | [3] | ||

| CT26 | 1.71 | [3] | ||

| Compound 6b | 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione | Hela | 0.18 | [2] |

| Compound 6d | 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione | A549 | 0.26 | [2] |

| Compound 8b | 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione | MDA-MB-231 | 0.10 | [2] |

| Compound 9 | Benzo[f]benzo[1][4]imidazo[1,2-d][1][2]oxazepine | HeLa | 0.85 µg/mL | [5] |

| Compound 10 | Benzo[f]benzo[1][4]imidazo[1,2-d][1][2]oxazepine | HeLa | 4.36 µg/mL | [5] |

| Oxazepin-9-ol derivative 1g | Benzo[b][1][2]oxazepine | HCT116, U87, A549, MCF7, K562 | Nanomolar to sub-nanomolar | [6] |

CLL: Chronic Lymphocytic Leukemia

Table 2: Neuroprotective Activity of 1,4-Benzoxazepine (B8686809) Analogues

| Compound ID | Activity Profile | Assay | Key Findings | Reference |

| Piclozotan (SUN N4057) | Selective 5-HT1A receptor agonist | Transient middle cerebral artery occlusion (t-MCAO) in rats | Remarkable neuroprotective activity | [4] |

| Various Derivatives | 5-HT1A receptor binding | Radioligand binding assay | Nanomolar affinity for the 5-HT1A receptor | [4] |

| Compound 3n | Neuroprotective agent | Excitotoxic lesions in newborn mice | Potent neuroprotective agent | [7] |

| Condensed 1,4-benzoxazepines | Neuroprotective | H2O2 or β-amyloid25–35-induced cellular injury in SH-SY5Y cells | Showed neuroprotective activities | [8] |

Table 3: Anticonvulsant Activity of this compound Analogues

| Compound ID | Derivative Type | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 8f | 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine | Mice | Maximal Electroshock (MES) | 6.9 | 9.5 | [9] |

| Various Derivatives | 1,4-benzodiazepines | Amygdaloid-kindled rats | Seizure suppression | - | - | [10] |

Experimental Protocols

Detailed methodologies for key pharmacological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., SW620, A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.

Protein Expression Analysis: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, JNK, STAT4, p66Shc, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Principle: A xenograft mouse model is used to assess the efficacy of a potential cancer therapeutic in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CT26) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analogues (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Principle: The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured.

Procedure:

-

Animal Preparation: Use adult mice (e.g., Swiss albino) and allow them to acclimatize to the laboratory environment.

-

Compound Administration: Administer the test this compound analogues and a vehicle control at various doses via an appropriate route (e.g., intraperitoneal).

-

Electrical Stimulation: At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered a protective effect.

-

ED50 Determination: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

Neurotoxicity Assessment: Assess for any acute neurological deficits using tests such as the rotarod test to determine a protective index (TD50/ED50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the pharmacological effects of this compound analogues and the general workflows for their evaluation.

Signaling Pathways

Caption: PI3K/AKT signaling pathway, a key regulator of cell proliferation and survival targeted by some anticancer this compound analogues.

Caption: JNK/STAT4/p66Shc signaling pathway activated by oxazepine-based compounds to induce apoptosis in chronic lymphocytic leukemia (CLL) cells.

Experimental Workflows

Caption: A general workflow for the in vitro screening of new this compound analogues for anticancer activity.

Caption: A streamlined workflow for the in vivo screening of new this compound analogues for anticonvulsant properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Evolving Landscape of 1,4-Oxazepines: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – In the dynamic field of medicinal chemistry, the 1,4-oxazepine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This whitepaper synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to illuminate the therapeutic potential of this fascinating heterocyclic compound class.

The diverse biological activities exhibited by this compound derivatives underscore their importance in modern drug discovery. These compounds have shown promise as potent agents against a spectrum of diseases, including central nervous system disorders, cancer, and microbial infections. Understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. The following tables summarize the quantitative SAR data for various biological targets.

Table 1: SAR of this compound Derivatives as Dopamine (B1211576) D4 Receptor Ligands

| Compound ID | R1 | R2 | Ki (nM) for D4 Receptor[1] |

| 1a | H | 4-chlorobenzyl | 15 |

| 1b | Methyl | 4-chlorobenzyl | 8 |

| 1c | Ethyl | 4-chlorobenzyl | 25 |

| 1d | H | 4-fluorobenzyl | 22 |

| 1e | H | 3,4-dichlorobenzyl | 12 |

Key SAR Insights:

-

Substitution at the 2-position of the oxazepane ring with a small alkyl group like methyl (Compound 1b ) enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[1]

-

Increasing the bulkiness of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.[1]

-

The nature of the substituent on the N-benzyl group is also critical, with a 4-chloro substituent (Compound 1a ) being generally favorable for activity.[1]

Table 2: SAR of 1,4-Benzoxazepine (B8686809) Derivatives as Serotonin (B10506) 5-HT1A Receptor Agonists

| Compound ID | R | X | Ki (nM) for 5-HT1A Receptor |

| 2a | H | O | 18 |

| 2b | 7-Cl | O | 9 |

| 2c | 7-OCH3 | O | 25 |

| 2d | H | S | 85 |

Key SAR Insights:

-

A new series of 1,4-benzoxazepine derivatives have been synthesized and found to exhibit nanomolar affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and alpha1-adrenergic receptors.[2]

-

The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances affinity for the 5-HT1A receptor.

-

A methoxy (B1213986) group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).

-

Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d ) significantly reduces binding affinity.

Table 3: SAR of 3- and 5-Imino-1,4-Oxazepane Analogs as Nitric Oxide Synthase (NOS) Inhibitors

| Compound ID | Imino Position | R | IC50 (µM) for nNOS | IC50 (µM) for iNOS |

| 3a | 3 | H | 2.5 | >100 |